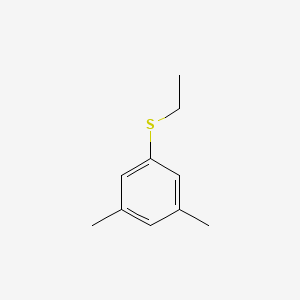
Methyl 3,5-dimethylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dimethylbenzoylformate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoylformate, featuring methyl groups at the 3 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzoic acid with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic esterification of 3,5-dimethylbenzoic acid with methanol. This process can be optimized for higher yields by using acidic catalysts like sulfuric acid or p-toluenesulfonic acid and removing water formed during the reaction to drive the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethylbenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3,5-dimethylbenzoylformate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that modify its structure. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and conjugation with other biomolecules.
Comparación Con Compuestos Similares
Methyl benzoylformate: Similar structure but lacks the methyl groups at the 3 and 5 positions.
Ethyl benzoylformate: An ethyl ester variant with different physical and chemical properties.
Methyl 4-methylbenzoylformate: Another derivative with a methyl group at the 4 position instead of 3 and 5.
Uniqueness: Methyl 3,5-dimethylbenzoylformate is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
methyl 2-(3,5-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZODCZBGNNDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
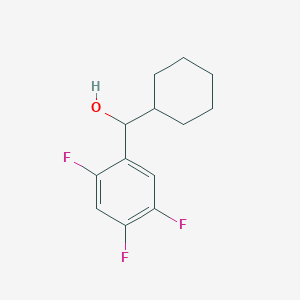
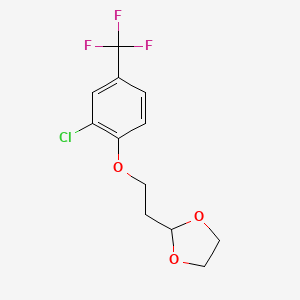
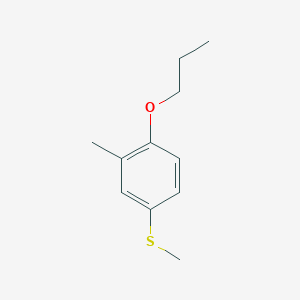
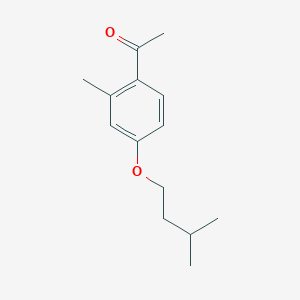
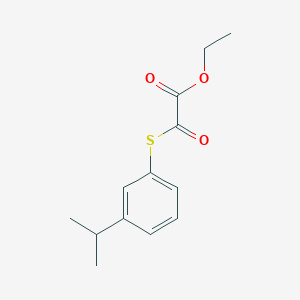
![2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7995410.png)
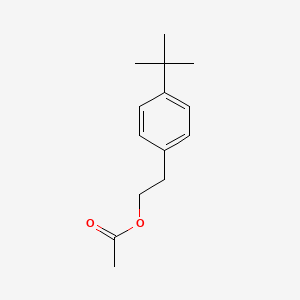
![1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995422.png)
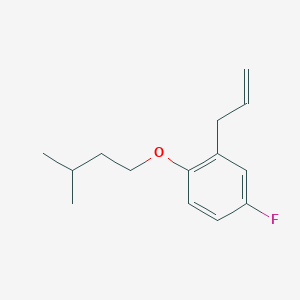
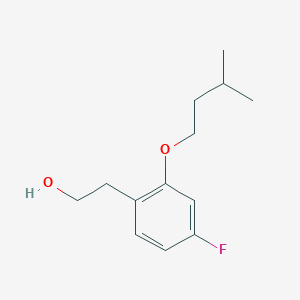
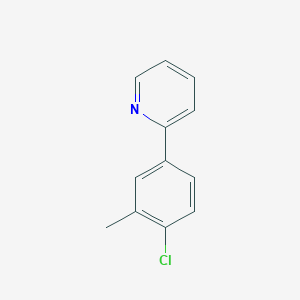

![1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995460.png)
